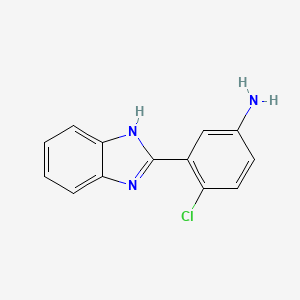

3-(1H-苯并咪唑-2-基)-4-氯苯胺

描述

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

该化合物因其潜在的抗肿瘤作用而被研究。 一项研究设计了一组与该化合物杂交的化合物,这些杂交化合物在小鼠体内表现出强大的抗氧化作用,这可能与其抗肿瘤作用有关 .

抗氧化作用

对上述抗肿瘤杂交体的进一步研究表明,它们具有显著的抗氧化作用,表明抗氧化作用与抗肿瘤作用之间存在关联 .

2型糖尿病治疗

在代谢紊乱领域,苯并咪唑衍生物已被发现是新型葡萄糖激酶激活剂 (GKA),目前正在探索其在2型糖尿病治疗中的应用 .

癌细胞株生物活性

合成的衍生物已显示出对各种癌细胞株的生物活性,表明其在癌症治疗中具有潜在的应用价值 .

色满-2-酮的合成

该化合物已用于在微波和传统条件下合成色满-2-酮,展示了其在化学合成中的多功能性 .

癌细胞株的增殖抑制

作用机制

Target of Action

Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The presence of electron-donating groups also causes a significant increase in anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .

未来方向

Benzimidazoles, including 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development.

生化分析

Biochemical Properties

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with human glucokinase, an enzyme involved in glucose metabolism, acting as an allosteric activator . This interaction enhances the enzyme’s catalytic activity, thereby influencing glucose homeostasis. Additionally, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine has shown potential in inhibiting certain protein kinases, which are crucial in cell signaling pathways .

Cellular Effects

The effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer), 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine exhibits antiproliferative effects by inducing apoptosis and inhibiting cell growth . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .

Molecular Mechanism

At the molecular level, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the allosteric site of human glucokinase, enhancing its activity . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions, stabilizing the enzyme’s active conformation. Additionally, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine inhibits certain protein kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have demonstrated sustained antiproliferative effects on cancer cell lines, with no significant loss of activity over time . In vivo studies have also indicated that the compound maintains its efficacy in reducing tumor growth over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in significant toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it interacts with binding proteins that influence its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it influences gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, it affects cellular metabolism and energy production by modulating the activity of mitochondrial enzymes .

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSLCKBFGPVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299209 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313402-16-3 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)